1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene
Description
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a chloromethyl (-CH₂Cl) group at position 2, a fluorine atom at position 5, and a methyl (-CH₃) group at position 4 on the benzene ring. Its molecular formula is C₈H₇BrClF, with a molecular weight of approximately 237.35 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions, owing to the reactivity of its chloromethyl and bromine substituents .
Properties
Molecular Formula |
C8H7BrClF |
|---|---|
Molecular Weight |
237.49 g/mol |
IUPAC Name |
1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-6(4-10)7(9)3-8(5)11/h2-3H,4H2,1H3 |
InChI Key |
XMLYHSWBXLEKKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-(chloromethyl)-5-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Products: Alkenes with varying degrees of substitution.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alcohols.
Scientific Research Applications
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine or chloromethyl group is attacked by a nucleophile, leading to the formation of a new bond and the release of the leaving group. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the leaving group.
Comparison with Similar Compounds
Molecular Properties and Structural Variations
The table below compares 1-bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene with analogous halogenated benzene derivatives, highlighting differences in substituent positions and molecular characteristics:
Key Observations :
- Steric and Electronic Effects : The methyl group in the target compound (position 4) provides steric hindrance and mild electron-donating effects, contrasting with the methoxy group in HC-4276, which strongly activates the ring .
- Molecular Weight : The trifluoromethyl derivative () has a higher molecular weight (273.48 g/mol) due to the heavy fluorine atoms, impacting solubility and reactivity .
Biological Activity
1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHBrClF
- Molecular Weight : 227.48 g/mol
The presence of bromine, chlorine, and fluorine atoms contributes to its reactivity and potential interactions with biological targets.
The biological activity of 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituents enhance the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
Biological Activity
Research indicates that halogenated compounds like 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene exhibit a range of biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on various cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Case Study: Anticancer Activity
A notable study investigated the cytotoxic effects of similar halogenated compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a potential therapeutic role in cancer treatment. While direct studies on 1-Bromo-2-(chloromethyl)-5-fluoro-4-methylbenzene are scarce, analogs have shown promising results in inhibiting tumor growth through various mechanisms, including the disruption of cell cycle progression and induction of oxidative stress .
Toxicity Profile
While exploring the biological activity, it is crucial to consider the toxicity associated with halogenated compounds. Preliminary toxicity assessments suggest that high doses may lead to adverse effects such as:
- Neurological symptoms (tremors, ataxia)
- Weight loss
- Respiratory distress
The median lethal dose (LD50) for related compounds has been reported around 2,700 mg/kg in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
